molecular formula C19H27N3S B14169189 5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione CAS No. 799785-46-9

5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B14169189
CAS No.: 799785-46-9
M. Wt: 329.5 g/mol
InChI Key: HHMQCIUDGARMHE-UHFFFAOYSA-N
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Description

5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a dimethylphenyl group, and a triazinane-2-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione typically involves multiple steps, starting with the preparation of the cyclohexene derivative and the dimethylphenyl group. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include cyclohexene, ethyl bromide, and 2,5-dimethylphenylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce a corresponding alkane or amine.

Scientific Research Applications

5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene derivatives: Compounds with similar cyclohexene structures.

    Dimethylphenyl derivatives: Compounds containing the dimethylphenyl group.

    Triazinane-2-thione derivatives: Compounds with the triazinane-2-thione moiety.

Uniqueness

5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

799785-46-9

Molecular Formula

C19H27N3S

Molecular Weight

329.5 g/mol

IUPAC Name

5-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C19H27N3S/c1-15-8-9-16(2)18(12-15)22-14-21(13-20-19(22)23)11-10-17-6-4-3-5-7-17/h6,8-9,12H,3-5,7,10-11,13-14H2,1-2H3,(H,20,23)

InChI Key

HHMQCIUDGARMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CN(CNC2=S)CCC3=CCCCC3

solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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